![molecular formula C12H8F3N3OS B2937273 6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole CAS No. 798573-42-9](/img/structure/B2937273.png)
6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole
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Description
6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole, also known as MTIT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The unique chemical structure of MTIT makes it an attractive candidate for a variety of research areas, including cancer treatment, neurobiology, and immunology. In
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including 6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole, involves the condensation of thiadiazolylamine with methoxyphenacyl bromide, characterized by various spectroscopic methods (IR, NMR, LCMS) to determine their structural composition (Kundapur, Sarojini, & Narayana, 2012).
Antimicrobial and Antituberculosis Activity
Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Studies have shown that certain derivatives exhibit promising antimicrobial and antituberculosis properties, providing a basis for developing new therapeutic agents against infectious diseases (Anusha et al., 2015).
Anticancer Potential
Research on 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazoles has identified compounds with significant in vitro anticancer activity against specific cancer cell lines, highlighting the potential of these derivatives as leads for anticancer drug development (Noolvi, Patel, Kamboj, Kaur, & Mann, 2012).
Supramolecular Assembly and Crystal Structure Analysis
The crystal structure and supramolecular assembly of imidazo[2,1-b][1,3,4]thiadiazole derivatives have been analyzed, contributing to the understanding of their chemical behavior and potential applications in materials science (Praveen et al., 2014).
properties
IUPAC Name |
6-(4-methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3OS/c1-19-8-4-2-7(3-5-8)9-6-18-11(16-9)20-10(17-18)12(13,14)15/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNHMTKQDPGOAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole |
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